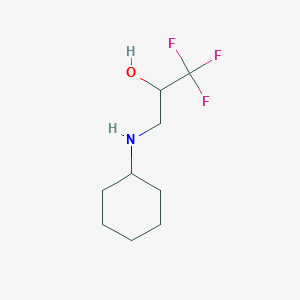

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol is an organic compound that belongs to the class of cyclohexylamines It features a cyclohexylamine moiety attached to a trifluoropropanol group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

化学反応の分析

Types of Reactions

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

Substitution: The trifluoropropanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.

科学的研究の応用

Antiparasitic Activity

Research has indicated that compounds similar to 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol exhibit significant antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In a study examining a series of thiazole analogues, it was found that compounds with a trifluoropropanol moiety demonstrated potent inhibitory effects on the growth of T. brucei in vitro, with some achieving an effective concentration (EC50) in the nanomolar range .

CNS Penetration

The ability of this compound to penetrate the blood-brain barrier is crucial for treating central nervous system (CNS) infections. Studies have shown that certain derivatives of this compound can effectively cross this barrier while maintaining selectivity over mammalian cells. This property is vital for developing treatments for stage 2 human African trypanosomiasis .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of compounds related to this compound have revealed that modifications to the cyclohexyl or the trifluoropropanol moiety can significantly affect potency and selectivity against T. brucei. For instance, altering substituents on the cyclohexyl ring has been shown to enhance both potency and selectivity .

Case Study 1: Development of Thiazole Analogues

A comprehensive study focused on developing thiazole analogues containing the trifluoropropanol moiety found that one specific compound demonstrated low nanomolar activity against T. brucei. This compound was able to penetrate the blood-brain barrier effectively and showed promise in treating stage 1 infections in animal models . However, it did not exhibit the same efficacy in models of meningoencephalitic infection due to differences in pharmacokinetics.

Case Study 2: Medicinal Chemistry Optimization

Further optimization efforts resulted in the identification of several analogues with enhanced pharmacokinetic profiles. These studies highlighted the importance of balancing lipophilicity and hydrophilicity to achieve optimal brain penetration while minimizing toxicity . The results indicated that specific modifications could lead to improved efficacy against T. brucei while maintaining safety profiles suitable for further development.

作用機序

The mechanism of action of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another cyclohexylamine derivative used as a buffering agent in biochemistry.

Cyclohexylamine: A simpler amine with similar structural features but different chemical properties.

Uniqueness

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

生物活性

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C8H12F3N\O

- Molecular Weight : 195.18 g/mol

- CAS Number : 122361219

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and its potential therapeutic applications.

Research indicates that this compound may interact with specific molecular targets involved in cell signaling and metabolism. It has been shown to exhibit:

- Antitumor Activity : Studies suggest that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK9 has been linked to apoptosis in tumor cells, indicating a potential pathway for antitumor effects .

- Neuroprotective Effects : Some preliminary studies suggest that compounds with trifluoropropanol moieties may have protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with trifluoroacetone in the presence of a suitable catalyst. This synthetic pathway allows for the introduction of the trifluoropropanol group, which is essential for the compound's biological activity.

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Studies :

- Pharmacological Profiles :

Data Table: Biological Activities Summary

特性

IUPAC Name |

3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h7-8,13-14H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOQFPFCGXFDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。